![molecular formula C10H9IN4OS B4107419 N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4107419.png)
N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Overview
Description
N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as ITA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ITA is a triazole-containing compound that exhibits potent antifungal activity and has been studied for its potential as an anticancer agent.
Mechanism of Action
N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide selectively targets the fungal cells, without affecting the mammalian cells, making it a promising antifungal agent. N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide's anticancer activity is thought to be mediated through the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation. N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antifungal and anticancer agent. In addition, N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has several advantages as a research tool, including its potent antifungal and anticancer activity, as well as its selectivity for fungal and cancer cells. However, N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide's limited solubility in water can make it difficult to work with in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide for different applications.
Future Directions
Future research on N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could focus on several areas, including the development of more efficient synthesis methods, the optimization of N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide's antifungal and anticancer activity, and the investigation of its potential applications in other fields, such as anti-inflammatory therapy. In addition, further studies are needed to elucidate the exact mechanisms of N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide's antifungal and anticancer activity, which could lead to the development of more effective treatments for fungal infections and cancer.
Scientific Research Applications
N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. In addition, N-(3-iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
N-(3-iodophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN4OS/c11-7-2-1-3-8(4-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGUEBPTJIIHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CSC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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